![molecular formula C13H11BClFO3 B2737771 {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid CAS No. 1311184-95-8](/img/structure/B2737771.png)
{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid
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Overview
Description
“{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, including coupling reactions .
Molecular Structure Analysis
The molecular formula of “{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid” is C13H11BClFO3 . It contains a boron atom bonded to an oxygen atom and two carbon atoms, which is characteristic of boronic acids .Chemical Reactions Analysis
Boronic acids, such as “{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid”, are known for their versatility in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They can also participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 290.9±50.0 °C at 760 mmHg, and a flash point of 129.7±30.1 °C . It has two hydrogen bond acceptors and two hydrogen bond donors .Scientific Research Applications
- Role of 4-Fluorophenylboronic Acid : It serves as an organoboron reagent in SM coupling reactions. The mild conditions and functional group tolerance make it a popular choice for creating complex molecules .
- Application : 4-Fluorophenylboronic acid participates in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. These reactions lead to diverse arylated products .
- Role of 4-Fluorophenylboronic Acid : It can undergo catalytic protodeboronation, providing access to alkyl boronic esters with varying substitution patterns .
Suzuki–Miyaura Coupling
Arylation Reactions
Protodeboronation
Antiproliferative Activity
Future Directions
Boronic acids, including “{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid”, have promising applications in various fields due to their chemical properties. They can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . They can also be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
properties
IUPAC Name |
[2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSJBROJHPEWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid |
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